Product packaging for 2-(2-Aminophenoxy)acetonitrile(Cat. No.:)

2-(2-Aminophenoxy)acetonitrile

Cat. No.: B1639109
M. Wt: 148.16 g/mol
InChI Key: AVFFZRVNPQCALH-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Advanced Molecular Design

2-(2-Aminophenoxy)acetonitrile, with the chemical formula C₈H₈N₂O, occupies a strategic position in the landscape of organic synthesis and advanced molecular design. Its structure, featuring an ortho-substituted aminophenoxy moiety linked to an acetonitrile (B52724) group, provides a scaffold with distinct electronic and steric properties. The juxtaposition of a nucleophilic primary amine, an ether linkage, and an electrophilic nitrile group within a compact aromatic framework allows for a diverse range of chemical transformations. This unique arrangement is central to its role in molecular design, where chemists aim to construct complex molecules with specific functions. For instance, the spatial relationship of the amine and ether oxygen is crucial in the design of chelating agents and in directing the regioselectivity of cyclization reactions. beilstein-journals.org Furthermore, the nitrile group can be readily converted into other functional groups, adding another layer of versatility to its molecular design potential. google.com The principles of molecular design often leverage such pre-organized functional group constellations to achieve efficient and selective syntheses of target molecules, including bioactive compounds and advanced materials. researchgate.netnih.gov

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites allows for its participation in a wide array of chemical reactions, making it a valuable precursor for a variety of more complex molecules.

One of the most prominent applications of this compound is in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netusask.ca For example, the ortho-diamine-like character of the aminophenoxy group facilitates the construction of fused heterocyclic rings. A key transformation is its use in the synthesis of benzoxazines , a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govikm.org.myijfans.org The reaction typically involves the condensation of the amino group with an aldehyde and a phenol (B47542), or a related precursor, to form the characteristic oxazine (B8389632) ring.

Another important application is in the synthesis of quinoxalines . These nitrogen-containing heterocycles are often prepared by the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. chim.it this compound can be readily converted into a suitable o-phenylenediamine precursor, which can then undergo cyclization to form the quinoxaline (B1680401) scaffold. ptfarm.plnih.gov Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer properties. nih.gov

The reactivity of the nitrile group further enhances its synthetic utility. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, opening up pathways to a diverse range of functionalized molecules. This versatility makes this compound a key building block in combinatorial chemistry and drug discovery programs.

Interactive Table 1: Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProduct ClassSignificance of Transformation
This compoundAldehyde, PhenolBenzoxazinesAccess to biologically active heterocyclic scaffolds.
This compound Derivative1,2-Dicarbonyl CompoundQuinoxalinesFormation of nitrogen-containing heterocycles with medicinal potential.
This compoundH₂O, H⁺ or OH⁻2-(2-Aminophenoxy)acetic acidConversion of the nitrile to a carboxylic acid for further functionalization.
This compoundReducing Agent (e.g., LiAlH₄)2-(2-Aminophenoxy)ethylamineReduction of the nitrile to a primary amine, creating a new nucleophilic center.

Overview of Research Trajectories Related to the Chemical Compound and its Derivatives

The unique structural features of this compound have spurred a number of distinct research trajectories, primarily focused on the synthesis and application of its derivatives in medicinal chemistry and materials science.

In the realm of medicinal chemistry , derivatives of this compound are being explored for a variety of therapeutic applications. The benzoxazine (B1645224) scaffold, readily accessible from this precursor, is a "privileged structure" known to interact with a wide range of biological targets. nih.gov Research has shown that benzoxazine derivatives can exhibit significant antimicrobial, anticancer, anti-tuberculosis, antioxidant, and anti-inflammatory activities. nih.gov For example, certain halogenated benzoxazine derivatives have been synthesized and evaluated for their anti-inflammatory potential. ijfans.org Furthermore, the core structure can be incorporated into more complex molecules, such as ligands for specific receptors. For instance, derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one have been investigated as selective agonists for the CB2 receptor, with potential applications in treating pathological conditions without psychotropic side effects. google.com

In materials science , the diamine functionality that can be derived from this compound makes it a valuable monomer for the synthesis of high-performance polymers. Specifically, it has been used in the preparation of polyamides and polyimides . researchgate.netmdpi.comresearchgate.net These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The introduction of the flexible ether linkage from the aminophenoxy moiety can improve the solubility and processability of these otherwise rigid polymers, without significantly compromising their desirable properties. researchgate.net Research in this area focuses on tailoring the polymer backbone to achieve specific properties, such as high glass transition temperatures and good film-forming capabilities, for applications in electronics and aerospace.

Another fascinating research direction involves the use of 2-(2-aminophenoxy)acetic acid, a direct derivative of this compound, in the design of foldamers . These are artificial folded molecular structures that mimic the complex architectures of biological macromolecules like proteins. The flexible yet defined geometry of the 2-(2-aminophenoxy)acetic acid unit can be used to control the helical folding of aromatic oligoamides, leading to the creation of novel nanoscale objects with potential applications in catalysis and molecular recognition. uni-muenchen.de

Interactive Table 2: Research Applications of this compound Derivatives

Derivative ClassResearch AreaSpecific Application/Finding
BenzoxazinesMedicinal ChemistryInvestigated for antimicrobial, anti-inflammatory, and anticancer activities. nih.govikm.org.my
QuinoxalinesMedicinal ChemistryExplored as potential anticancer agents. nih.gov
Polyamides/PolyimidesMaterials ScienceUsed as monomers to create soluble, high-performance polymers with high thermal stability. researchgate.netresearchgate.net
Aromatic OligoamidesSupramolecular ChemistryEmployed as building blocks for the construction of helical foldamers. uni-muenchen.de
BenzoxazinonesMedicinal ChemistrySynthesized as selective CB2 receptor agonists for potential therapeutic use. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1639109 2-(2-Aminophenoxy)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(2-aminophenoxy)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,6,10H2

InChI Key

AVFFZRVNPQCALH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OCC#N

Canonical SMILES

C1=CC=C(C(=C1)N)OCC#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in 2-(2-Aminophenoxy)acetonitrile. The vibrational frequencies of specific bonds within the molecule correspond to the absorption of infrared radiation, creating a unique spectral fingerprint.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of the primary amine (-NH₂) group is confirmed by a pair of stretching vibrations in the 3400-3300 cm⁻¹ region. The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band around 2250 cm⁻¹, a characteristic frequency for this functional group. nih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂) group appears just below this value. The carbon-carbon double bond stretches of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. Furthermore, the asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage give rise to strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group
3400-3300 N-H Stretch Primary Amine
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch Methylene (-CH₂)
~2250 C≡N Stretch Nitrile
1620-1580 C=C Stretch Aromatic Ring
1520-1480 N-H Bend Primary Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the different chemical environments of protons in the molecule. The spectrum of this compound displays distinct signals corresponding to the aromatic, methylene, and amine protons.

The four protons on the substituted benzene ring appear in the aromatic region, typically between δ 6.7 and 7.0 ppm. Due to their different positions relative to the amino and ether substituents, they exhibit a complex splitting pattern. The methylene protons (-OCH₂CN) are adjacent to an electronegative oxygen atom and the nitrile group, causing them to be deshielded and appear as a singlet at approximately δ 4.8 ppm. The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around δ 3.9 ppm; the chemical shift of this peak can vary depending on solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Number of Protons Multiplicity Assignment
6.7 - 7.0 4H Multiplet (m) Aromatic (Ar-H)
~4.8 2H Singlet (s) Methylene (-OCH₂CN)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Since this compound has a plane of symmetry, it is expected to show eight distinct signals for its eight carbon atoms.

The nitrile carbon (C≡N) is highly deshielded and appears downfield, typically around δ 117 ppm. The six aromatic carbons resonate in the δ 110-150 ppm range. The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms are shifted to higher ppm values due to the electronegativity of these atoms. The carbon of the methylene group (-OCH₂CN) is influenced by both the adjacent oxygen and the nitrile group, and its signal is expected around δ 55 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~148 Ar C-O
~138 Ar C-NH₂
120-125 Ar C-H
118-120 Ar C-H
~117 C≡N
115-117 Ar C-H
112-115 Ar C-H

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₈N₂O, which corresponds to a molecular weight of approximately 148.16 g/mol . sigmaaldrich.comachemblock.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 148. The fragmentation of this molecular ion provides clues to its structure. Common fragmentation pathways include the cleavage of the ether bond and the loss of small molecules or radicals. A significant fragment would likely be observed at m/z 108, corresponding to the loss of the cyanomethylene group (•CH₂CN). Another prominent peak could arise from the cleavage of the C-O bond, leading to the formation of an aminophenoxy radical and a cyanomethyl cation or vice versa.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Ion
148 [C₈H₈N₂O]⁺• (Molecular Ion)

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The presence of the amino (-NH₂) and phenoxy (-O-) groups, which are both auxochromes, shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The spectrum is expected to show strong absorption bands in the ultraviolet region. Typically, substituted benzenes exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 260-290 nm. The electron-donating effects of the amino and ether-oxygen groups increase the electron density in the π-system, lowering the energy gap for π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

λ_max (nm) Electronic Transition
~230 π → π* (E2-band)

Characterization of Fluorescence Emission Properties and Quantum Yields

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. horiba.comatto-tec.com A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, whereas a value of 0 indicates a completely non-fluorescent process.

The most common and reliable method for determining the fluorescence quantum yield of a compound like this compound is the comparative method. horiba.comuci.eduiss.com This technique involves using a well-characterized fluorescent standard with a known quantum yield.

Methodology:

Solutions of the test compound (e.g., this compound) and a standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄) are prepared in the same solvent to minimize variability. uci.eduiss.com

A series of dilutions are made for both the test and standard solutions, ensuring that the absorbance at the excitation wavelength is kept low (typically below 0.1) to avoid inner filter effects. iss.com

The absorption and fluorescence emission spectra are recorded for each solution under identical instrument conditions.

The integrated fluorescence intensity is plotted against the absorbance for both the test compound and the standard. The resulting plots should be linear, and their gradients (slopes) are determined. uci.eduoregonstate.edu

The quantum yield of the unknown sample (Φₓ) is then calculated using the following equation, which relates the gradients of the sample (Gradₓ) and the standard (Gradₛₜ), their respective solvent refractive indices (ηₓ and ηₛₜ), and the known quantum yield of the standard (Φₛₜ). uci.edu

Φx=Φst✕GradxGradst✕ηx2ηst2

This characterization provides crucial information on how the molecular structure of this compound influences its ability to emit light, a key property for applications in materials science and bio-imaging.

Table 1: Common Fluorescence Quantum Yield Standards Below is an interactive table of commonly used standards for relative quantum yield measurements.

StandardSolventQuantum Yield (Φ)
Quinine sulfate0.1 M H₂SO₄0.58
Fluorescein0.1 M NaOH0.95
Rhodamine 6GWater0.95
POPOPCyclohexane0.97

Data sourced from reference iss.com.

Solvent Effects on Spectroscopic Signatures

The absorption and emission spectra of a compound can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the molecule's electronic ground and excited states, which alters the energy gap between them. wikipedia.org Studying the spectroscopic signatures of this compound in a range of solvents with varying polarities provides insight into its electronic structure and intermolecular interactions.

Key solvent properties that influence spectroscopic shifts include polarity, polarizability, and specific interactions like hydrogen bonding. nih.gov

Bathochromic Shift (Red Shift): This is a shift of the spectral band to a longer wavelength. It typically occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. wikipedia.orgnih.gov

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength. It is often observed when the ground state is more polar and is stabilized by polar solvents to a greater extent than the excited state. wikipedia.org

For a molecule like this compound, which contains both hydrogen-bond donating (the amino group) and accepting (the ether oxygen and nitrile nitrogen) sites, specific solvent interactions are particularly important. Protic solvents (like ethanol (B145695) or water) can form hydrogen bonds, leading to significant spectral shifts compared to aprotic solvents (like acetonitrile (B52724) or cyclohexane).

Table 2: Hypothetical Solvatochromic Shifts for an Aromatic Compound This interactive table illustrates how the absorption maximum (λmax) of a hypothetical compound similar to this compound might change with solvent polarity.

SolventPolarity (Dielectric Constant)Type of Shift (Relative to Nonpolar)
Cyclohexane2.0Reference (Nonpolar)
Toluene2.4Bathochromic (Red)
Acetonitrile37.5Bathochromic (Red)
Ethanol24.5Bathochromic (Red)
Water80.1Hypsochromic (Blue)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Determination of Crystal Systems, Space Groups, and Unit Cell Parameters

The first step in a single-crystal X-ray diffraction experiment, after obtaining a suitable crystal, is to determine the unit cell. The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal structure through translational symmetry.

From the diffraction pattern generated by exposing the crystal to an X-ray beam, the following fundamental parameters are determined: nih.gov

Unit Cell Parameters: These are the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ).

Crystal System: Based on the symmetry of the unit cell parameters, the crystal is assigned to one of seven crystal systems (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The diffraction pattern also reveals the internal symmetry elements of the crystal, such as rotation axes and mirror planes. This defines the space group, which describes the complete symmetry of the arrangement of molecules within the unit cell. For a molecule like this compound, which is achiral, all 230 space groups are possible; for chiral derivatives, only the 65 chiral space groups would be possible.

Table 3: The Seven Crystal Systems This table outlines the defining parameters for each of the seven crystal systems.

Crystal SystemAxis LengthsInteraxial Angles
Triclinica ≠ b ≠ cα ≠ β ≠ γ ≠ 90°
Monoclinica ≠ b ≠ cα = γ = 90°, β ≠ 90°
Orthorhombica ≠ b ≠ cα = β = γ = 90°
Tetragonala = b ≠ cα = β = γ = 90°
Trigonala = b = cα = β = γ ≠ 90°
Hexagonala = b ≠ cα = β = 90°, γ = 120°
Cubica = b = cα = β = γ = 90°

Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

Once the diffraction intensities are collected and processed, an electron density map of the unit cell is generated. nih.gov Fitting the known atoms of this compound into this map reveals its exact solid-state structure. This detailed model allows for the elucidation of:

Molecular Conformation: The precise dihedral angles and spatial arrangement of the aminophenoxy and acetonitrile groups relative to each other are determined. This reveals the molecule's preferred shape in the solid state, which may be influenced by crystal packing forces.

Intermolecular Interactions: The analysis identifies and quantifies the non-covalent interactions that hold the molecules together in the crystal lattice. For this compound, key potential interactions would include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the ether oxygen and nitrile nitrogen can act as acceptors. This can lead to the formation of extensive hydrogen-bonding networks, which are critical in stabilizing the crystal structure. nih.gov

π-π Stacking: The aromatic rings can interact with each other through stacking interactions, further contributing to crystal stability.

Understanding these interactions is crucial as they dictate the material's physical properties, such as melting point and solubility. While X-rays have difficulty locating hydrogen atoms precisely, their positions in hydrogen bonds can often be inferred or determined with complementary techniques. nih.govsrce.hr

Chiroptical Spectroscopy (Circular Dichroism, CD) in Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be synthesized. For these chiral molecules, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an indispensable analytical tool.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not produce a CD signal. Therefore, CD is used to:

Confirm Chirality: The presence of a CD spectrum provides definitive proof of the chirality of a synthesized derivative.

Distinguish Enantiomers: A pair of enantiomers will produce CD spectra that are perfect mirror images of each other.

Investigate Conformation: The shape and sign of the CD signals are highly sensitive to the three-dimensional structure and conformation of the molecule in solution, providing information that is complementary to solid-state X-ray data.

The application of CD would be essential for characterizing any optically active derivatives of this compound, confirming their enantiomeric purity and exploring their conformational dynamics in solution.

Other Complementary Analytical Techniques (e.g., Elemental Analysis, TLC)

Beyond advanced spectroscopic methods, several fundamental analytical techniques are routinely employed to confirm the identity and purity of this compound.

Elemental Analysis (EA): This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₈H₈N₂O). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple chromatographic method used extensively to assess the purity of a sample and to monitor the progress of a chemical reaction. ijrti.orgresearchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. google.com The purity is indicated by the presence of a single spot. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Prediction of Optimized Molecular Geometries and Electronic Structures

DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in the 2-(2-Aminophenoxy)acetonitrile molecule. This process, known as geometry optimization, would yield key structural parameters.

Table 4.1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)Data not available
C-OData not available
O-C (ether)Data not available
C-C (acetonitrile)Data not available
C≡NData not available
C-N (amine)Data not available
N-HData not available
**Bond Angles (°) **
C-O-CData not available
O-C-C (aromatic)Data not available
C-C-N (amine)Data not available
H-N-HData not available
Dihedral Angles (°)
C-C-O-CData not available

Furthermore, these calculations would provide insights into the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential map.

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

DFT methods are frequently used to predict spectroscopic data, which can then be compared with experimental measurements to confirm the structure and vibrational modes of a molecule. For this compound, this would involve the calculation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Table 4.2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H stretch (amine)Data not available
C≡N stretch (nitrile)Data not available
C-O-C stretch (ether)Data not available
Aromatic C-H stretchData not available
Aromatic C=C stretchData not available

Investigation of Reaction Pathways, Transition States, and Activation Energies

Theoretical investigations using DFT could elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the structures of transition states and calculate the activation energies for various reaction pathways. This information is crucial for understanding the reactivity of the compound and predicting the products of a reaction.

Analysis of Electrophilic and Nucleophilic Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. For this compound, these calculations would help in identifying the most likely sites for electrophilic and nucleophilic attack. Key descriptors include Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is changed, and the global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index.

Table 4.3: Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Electrophilicity Index (ω)Data not available

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, which are used to study the behavior of molecules over time.

Prediction of Conformational Preferences and Stereochemistry

For a flexible molecule like this compound, molecular modeling and dynamics simulations could be used to explore its conformational landscape. These studies would identify the different stable conformations (rotamers) of the molecule and their relative energies. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. The stereochemistry of the molecule, if applicable, could also be investigated to understand the spatial arrangement of its atoms and the implications for its chemical properties.

Design and Understanding of Self-Assembled Systems (e.g., Foldamers)

Computational modeling plays a pivotal role in the rational design of complex molecular architectures such as foldamers—oligomers that adopt well-defined secondary structures. For molecules like this compound, theoretical studies are essential to predict their folding propensities and the non-covalent interactions that govern the formation of stable, self-assembled systems. These studies often involve quantum mechanical calculations to determine low-energy conformations of the monomer and subsequent molecular mechanics or molecular dynamics simulations to explore the energy landscape of oligomeric systems.

However, a review of the current scientific literature indicates a lack of specific studies focused on the design and understanding of self-assembled systems, including foldamers, derived from this compound. While computational methods for foldamer design are well-established for peptide and other backbones, their application to this particular compound has not been reported.

Research Applications and Derivatization Strategies of 2 2 Aminophenoxy Acetonitrile Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 2-(2-aminophenoxy)acetonitrile and its analogs powerful building blocks for creating diverse and complex organic molecules. The aromatic amine provides a nucleophilic site for condensation and cyclization reactions, while the cyanomethyl ether portion can be retained or further modified to introduce additional complexity.

Synthesis of Novel Heterocyclic Compounds (e.g., Benzodiazepines, Quinoxalines, Thiazines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and precursors containing the 1,2-aminophenyl moiety are fundamental to this endeavor. While direct cyclization of this compound into these specific heterocycles is not extensively documented, its structural motifs are closely related to common precursors.

Benzodiazepines: The synthesis of 1,5-benzodiazepines is frequently achieved through the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. nih.govresearchgate.netnih.gov The reaction typically proceeds in the presence of an acid catalyst in solvents like acetonitrile (B52724). nih.gov The this compound structure could potentially serve as a precursor to a benzodiazepine-like scaffold following the transformation of the cyanomethyl group.

Quinoxalines: Quinoxalines are bicyclic compounds formed from the fusion of a benzene (B151609) and a pyrazine ring. nih.gov A primary and highly effective method for their synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, such as glyoxal. nih.govijrti.orgresearchgate.net This reaction highlights the importance of the diamine precursor, for which this compound could be a synthetic equivalent after appropriate functional group manipulation.

Thiazines: Thiazines are six-membered heterocyclic compounds containing both nitrogen and sulfur. Benzothiazines, in particular, are often synthesized from 2-aminothiophenol. openmedicinalchemistryjournal.com However, other routes involve the reaction of chalcones with thiourea. jocpr.comnih.gov Derivatives of this compound could potentially be elaborated into thiazine (B8601807) structures through multi-step synthetic sequences that introduce the required sulfur component. pharmacophorejournal.combiointerfaceresearch.com

The following table summarizes common synthetic routes for these heterocycles, illustrating the types of precursors typically employed.

HeterocycleCommon PrecursorsTypical Reaction
Benzodiazepineso-Phenylenediamines, KetonesAcid-catalyzed condensation nih.gov
Quinoxalineso-Phenylenediamines, 1,2-DicarbonylsCondensation nih.gov
ThiazinesChalcones, ThioureaCyclocondensation jocpr.com
Benzothiazines2-Aminobenzenethiols, α-Halo ketonesCyclization openmedicinalchemistryjournal.com

Integration into Macrocyclic Architectures (e.g., Schiff Bases, Phthalocyanines, Crown Ethers)

The functional groups of this compound derivatives make them suitable for incorporation into larger macrocyclic structures. mdpi.comnih.gov

Schiff Bases: The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) functional group. nih.govresearchgate.net These Schiff bases are not only important intermediates but also serve as versatile ligands for metal complexes. rasayanjournal.co.innih.gov For instance, tetradentate Schiff base ligands have been synthesized from the reaction of 1,2-bis(2′-aminophenoxy)benzene derivatives with 2-hydroxy-1-naphthaldehyde. rsc.org

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles typically synthesized from phthalonitrile (B49051) (1,2-dicyanobenzene) derivatives. While this compound itself is a mononitrile, it could be chemically modified to create a phthalonitrile derivative suitable for cyclotetramerization into a peripherally substituted phthalocyanine (B1677752).

Crown Ethers: Crown ethers are cyclic polyethers known for their ability to selectively bind cations. Their synthesis often involves the cyclization of catechols or other diols with oligoethylene glycol dichlorides. The aminophenoxy moiety of the title compound is a common structural element in more complex crown ether derivatives, known as lariats or aza-crowns, where the amine can provide an additional binding site or a point of attachment.

Formation of Oligoamide Foldamers and Related Biomimetic Structures

A significant application of derivatives of this compound is in the creation of foldamers—synthetic oligomers that adopt well-defined, predictable conformations akin to the secondary structures of proteins.

Research has demonstrated the synthesis of helically folded aromatic oligoamide sequences using a chiral monomer based on 2-(2-aminophenoxy)-propionic acid, a close analog of this compound where the nitrile is replaced by a carboxylic acid. researchgate.net These monomers are incorporated into oligomer chains, and the inherent conformational preferences of the aminophenoxy linkage guide the entire molecule into a stable helical structure. The use of a chiral 2-(2-aminophenoxy)-propionic acid unit was shown to effectively control the handedness (right- or left-handed) of the resulting helix. researchgate.net This work underscores the potential of the 2-(2-aminophenoxy) scaffold in designing complex, biomimetic architectures. researchgate.net

Ligand Design and Metal Complexation Studies

The presence of multiple potential donor atoms (amine nitrogen, ether oxygen, and nitrile nitrogen) makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. rsc.orgnsf.govrsc.orgwikipedia.orgnih.gov

Synthesis of Coordination Compounds and Chelates

Derivatives of this compound, particularly Schiff bases, are effective chelating agents for a variety of transition metal ions. rsc.org The imine nitrogen and a phenolic oxygen (if formed from a salicylaldehyde derivative) can coordinate to a metal center, often forming stable five- or six-membered chelate rings.

Exploration of Coordination Geometries and Metal-Ligand Interactions

The geometry of a metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands. Ligands derived from the aminophenoxy scaffold can support various geometries.

In complexes formed from tetradentate Schiff bases derived from 1,2-bis(2′-aminophenoxy) precursors, the metal center often adopts a distorted square-pyramidal or a distorted tetrahedral geometry. rsc.org In these cases, the two imine nitrogens and two phenolate oxygens form the primary coordination plane, while a weak interaction with an ether oxygen from the ligand backbone can occupy an axial position, leading to a five-coordinate, square-pyramidal structure. rsc.org This demonstrates how the inherent structure of the aminophenoxy-based ligand can induce specific and often chiral geometries at the metal center.

The following table provides examples of coordination geometries observed in related metal complexes.

Ligand TypeMetal Ion(s)Observed GeometryKey Interactions
Tetradentate Schiff Base from bis(aminophenoxy) precursorCu(II), Zn(II)Distorted Square-PyramidalN₂O₂ chromophore with weak M-O(ether) contact rsc.org
Amidine (from acetonitrile)Zn(II)Four-, Five-, or Six-CoordinateCoordination via imine nitrogen nih.gov

Investigation of Photophysical Properties in Metal Complexes

Derivatives of this compound are explored as ligands in coordination chemistry due to the presence of donor atoms in the aminophenoxy moiety. The coordination of these ligands with transition metals can lead to the formation of complexes with unique photophysical properties, which are of significant interest for applications in sensing, light-emitting materials, and catalysis. The mutual influence between the metal ion and the organic ligand can enhance luminescent properties and generate novel electronic behaviors. nih.gov

The electronic and photophysical characteristics of these metal complexes are highly tunable. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring of the this compound scaffold can modulate the energy levels of the frontier molecular orbitals. This, in turn, affects the absorption and emission properties of the resulting metal complexes. The coordination of metal ions often leads to the formation of metal-to-ligand charge transfer (MLCT) excited states, which are fundamental to their application as luminophores. sdu.dk Research into related structures, such as 2-(2′-aminophenyl)benzothiazole, demonstrates that coordination with metals like Co(II), Ni(II), Zn(II), and Re(I) can significantly alter their luminescent behavior. nih.gov

The photophysical properties of such complexes are typically characterized by their absorption maxima (λ_abs), emission maxima (λ_em), fluorescence quantum yields (Φ_F), and excited-state lifetimes (τ). These parameters are sensitive to the choice of metal ion, the specific structure of the ligand derivative, and the solvent environment. For example, Schiff-base complexes involving similar structural motifs show that the nature of the metal ion dictates the energy of the primary absorption band. researchgate.net

Table 1: Photophysical Properties of Representative Metal Complexes with Related Ligands

Metal IonLigand TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference Finding
Zn(II)Donor-substituted bipyridine-549-Coordination induced a significant red-shift in emission and strongly enhanced two-photon absorption cross-sections. nih.gov
Cr(0)π-conjugated ligand (LPyr)--0.0104Complexes exhibit competitive photophysical properties with long-lived MLCT excited states, comparable to some noble metal complexes. sdu.dk
Al(III)Schiff-base3714650.33The complex showed good chemical stability and a high fluorescence quantum yield in acetonitrile. researchgate.net
Re(I)2-(2′-aminophenyl)benzothiazole---Coordination chemistry of this class of ligands offers a promising route to highly functional compounds with enhanced luminescent properties. nih.gov

Development of Specialized Reagents and Probes for Chemical Research

Design of Fluorescent Chemosensors and Chromoionophores

The scaffold of this compound is a valuable building block for the synthesis of fluorescent chemosensors and chromoionophores. These sensory molecules are designed to signal the presence of specific analytes, such as metal ions or anions, through a detectable change in their optical properties (fluorescence or color). nih.govethz.ch The design of these sensors often involves integrating the aminophenoxy unit as a recognition site (receptor) with a fluorophore. Upon binding of the target analyte to the receptor, a change in the electronic structure of the molecule occurs, modulating the fluorescence output.

Common mechanisms for fluorescence modulation include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov For instance, a derivative could be synthesized where the amino group of the this compound moiety is linked to a fluorophore like naphthalimide. In the absence of a target ion, the lone pair of electrons on the nitrogen atom can quench the fluorescence via a PET mechanism. Upon coordination with a metal ion, the lone pair becomes engaged in bonding, which inhibits the PET process and "turns on" the fluorescence.

The selectivity of these sensors can be tuned by modifying the structure of the binding pocket. The aminophenoxy core provides a versatile platform for creating specific coordination environments for different ions. The development of these sensors is crucial for applications in environmental monitoring and biological imaging. nih.gov

Table 2: Examples of Fluorescent Chemosensor Design Strategies

Sensor TypeTarget AnalyteTypical FluorophoreSensing MechanismObserved Response
ESIPT-based SensorPhosgene2-(2-Aminophenyl)benzothiazoleReaction with analyte alters ESIPT pathwayColor change and shift in emission wavelength (e.g., 445 nm to 495 nm). nih.gov
PET-based SensorH₂PO₄⁻, F⁻Anthracene-imidazoliumAnion binding inhibits PETSelective fluorescence quenching. nih.gov
Ratiometric SensorPeroxynitrite (ONOO⁻)Coumarin–hemicyanineAnalyte induces chemical transformationRatiometric change in fluorescence at two wavelengths (F₅₁₅nm/F₆₃₅nm). nih.gov
Turn-on SensorH₂O₂Naphthalimide-boronateOxidative removal of quenching groupSelective fluorescence enhancement at 528 nm. nih.gov

Application in Derivatization for Analytical Techniques (e.g., HPLC-MS)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a key strategy to improve the detection and separation of analytes. ddtjournal.com Molecules with poor ionization efficiency or low retention in reversed-phase chromatography, such as polar metabolites, can be chemically modified to enhance their analytical properties. The this compound structure contains a primary amine group, which is a common target for derivatization.

Derivatization reagents are designed to introduce a specific tag onto the analyte. For LC-MS, these tags often serve two purposes: to increase the hydrophobicity of the analyte, thereby improving its retention on C18 columns, and to introduce a readily ionizable group (e.g., a tertiary amine) to enhance signal response in electrospray ionization (ESI)-MS. nih.govnih.gov

While this compound itself can be derivatized for analysis, its derivatives can also be designed as derivatizing agents. For example, by modifying the nitrile group to an activated ester, the molecule could be used to tag other primary or secondary amines. The primary benefit of derivatization is the significant improvement in sensitivity, with detection limits often reaching the nanomolar range. nih.gov This approach allows for the analysis of a wide range of compounds, including amino acids and organic acids, in a single analytical run. nih.govchemrxiv.org

Synthesis of Photolabile Caging Groups for Controlled Release Investigations

Photolabile protecting groups (PPGs), or "caging groups," are chemical moieties that can be cleaved from a molecule using light, enabling the spatial and temporal control over the release of an active substance. nih.govwikipedia.org This technique is invaluable in biology and chemistry for studying dynamic processes. Derivatives of this compound can be engineered to function as PPGs, typically by introducing a photochemically active group, such as an ortho-nitrobenzyl moiety, onto the aromatic ring.

The 2-nitrobenzyl group is a classic PPG that releases a protected substrate through a Norrish Type II-like mechanism upon UV irradiation. wikipedia.org An appropriately substituted this compound derivative could cage biologically active molecules containing functional groups like carboxylates, phosphates, or amines. The efficiency of the release is determined by the quantum yield of the photolysis reaction and the rate of the subsequent chemical steps. researchgate.netwiley-vch.de

The design of new PPGs aims to shift the activation wavelength towards the visible spectrum to minimize photodamage to biological samples and to improve tissue penetration. researchgate.net The synthesis involves attaching the PPG to the bioactive molecule, rendering it inactive until it is "uncaged" by a pulse of light. This allows for precise delivery of the active compound to a specific location at a specific time.

Table 3: Characteristics of Common Photolabile Protecting Groups

PPG ClassCore StructureTypical Activation WavelengthRelease MechanismProtected Functional Group
Nitrobenzyl2-NitrobenzylUV (e.g., 254, 300 nm) wikipedia.orgNorrish Type II-like wikipedia.orgCarboxylates, Phosphates, Amines wiley-vch.de
Coumarin-basedCoumarin-4-ylmethylUV/VisiblePhoto-heterolysisCarboxylates, Phosphates
Phenacylp-Hydroxyphenacyl (pHP)UVPhoto-Favorskii rearrangement wikipedia.orgCarboxylates (e.g., tosylate) wikipedia.org
NitroindolineSubstituted IndolineUV/VisiblePhotocleavageCarboxylates (e.g., GABA) wiley-vch.de

Exploration in Fundamental Biochemical Research Tools

Development of Probes for Enzyme-Substrate Interactions

Understanding the interactions between enzymes and their substrates is fundamental to biochemistry and drug discovery. Chemical probes based on the this compound scaffold can be developed to study these interactions. Such probes are typically designed with three key components: a recognition element that mimics the natural substrate to ensure binding to the enzyme's active site, a reactive group for covalent modification (if desired), and a reporter group (e.g., a fluorophore or a mass tag) for detection.

The synthesis of these probes would involve the chemical modification of the this compound core. The primary amine provides a convenient handle for attaching a substrate-mimicking moiety or a linker to a reporter group. For example, a derivative could be designed where the aminophenoxy portion acts as a recognition element for a specific class of enzymes, and the nitrile group is replaced with or used to attach a fluorescent tag.

When the probe binds to the enzyme, changes in the local environment of the reporter group can be monitored. For fluorescent probes, this could manifest as a change in fluorescence intensity, lifetime, or polarization, providing real-time information on binding kinetics and affinity. These tools are crucial for high-throughput screening of enzyme inhibitors and for elucidating the mechanisms of enzymatic reactions.

Ligands for Protein-Binding Studies

One notable compound containing the 2-aminophenoxy moiety is 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA). BAPTA and its derivatives are well-known as selective chelators of calcium ions (Ca²⁺). Their function is primarily centered on binding to this divalent cation rather than interacting with protein targets in a ligand-receptor manner. The interaction with calcium is crucial in various cellular signaling pathways, and BAPTA is a valuable tool for studying these processes by controlling calcium concentrations. However, this application as an ion scavenger is distinct from the typical protein-binding interactions targeted in drug discovery and molecular biology research.

Further investigation into derivatives of the core "this compound" structure for specific protein targets has not revealed any published research. Therefore, a detailed discussion on derivatization strategies and specific protein-binding applications for this compound family cannot be provided at this time.

Future Directions in 2 2 Aminophenoxy Acetonitrile Research

The compound 2-(2-aminophenoxy)acetonitrile, with its versatile array of functional groups—a primary aromatic amine, an ether linkage, and a nitrile group—presents a fertile ground for future scientific exploration. As researchers seek to develop novel molecules and materials with tailored properties, this compound stands out as a valuable building block. The forthcoming sections will delve into prospective research avenues, from innovative synthetic strategies and advanced analytical techniques to computational modeling and the expansion into new scientific domains.

Q & A

Q. What are the established synthetic methodologies for 2-(2-Aminophenoxy)acetonitrile?

A nucleophilic aromatic substitution reaction is commonly employed. For example, 2-aminophenol reacts with chloroacetonitrile in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on chloroacetonitrile. Reaction progress is monitored via TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure . Alternative protocols may use phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency.

Q. How can the purity of this compound be validated post-synthesis?

Combined analytical techniques are recommended:

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on the nitrile (C≡N) peak at ~110–120 ppm and aromatic proton signals.
  • FTIR : Identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • Single-crystal XRD : Resolve stereochemical ambiguities and validate bond lengths/angles .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.

Q. What safety precautions are critical when handling this compound?

The compound is hazardous upon inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent degradation. Emergency protocols should include immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How can researchers optimize reaction yields for this compound?

  • Base selection : Weak bases (e.g., K₂CO₃) minimize side reactions compared to stronger bases like NaOH.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity.
  • Stoichiometry : A 1:1.5 molar ratio of 2-aminophenol to chloroacetonitrile ensures complete conversion .

Q. What techniques are used to monitor the reaction in real time?

TLC with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) is standard. For advanced monitoring, inline FTIR or Raman spectroscopy tracks nitrile group formation and amine consumption .

Advanced Research Questions

Q. How do solvent dielectric constants influence reaction kinetics and byproduct formation?

High dielectric solvents (e.g., DMSO, ε ≈ 47) stabilize ionic intermediates, accelerating substitution but increasing hydrolysis risks. Lower-polarity solvents (e.g., acetonitrile, ε ≈ 37) balance reactivity and selectivity. Evidence from analogous SNAr reactions shows acetonitrile achieves >80% yield with minimal byproducts .

Q. How can conflicting NMR data for this compound be resolved?

Overlapping aromatic signals may arise from rotamers or impurities. Use:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations.
  • Variable-temperature NMR : Suppress rotameric effects at higher temperatures.
  • Computational prediction : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate byproduct formation during synthesis?

  • Protecting groups : Temporarily protect the amine (e.g., with Boc) to prevent side reactions.
  • Temperature control : Maintain reaction temperatures ≤60°C to avoid decomposition.
  • Additives : Use molecular sieves to absorb water and suppress hydrolysis of the nitrile group .

Q. How can molecular docking studies predict the biological relevance of this compound?

Docking software (e.g., AutoDock Vina) models interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonding between the amine group and catalytic residues (e.g., His41). Validate results with MD simulations to assess binding stability .

Q. What computational methods evaluate the compound’s stability under varying pH conditions?

  • DFT calculations : Predict protonation states and degradation pathways.
  • pKa estimation : Tools like MarvinSketch estimate amine group pKa (~4.5–5.5), indicating instability in acidic media.
  • Accelerated stability studies : Expose the compound to buffered solutions (pH 1–13) and analyze degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.